molecular formula C10H11BrO2 B15166053 2-Butanone, 4-(4-bromophenyl)-4-hydroxy-, (4R)- CAS No. 263896-35-1

2-Butanone, 4-(4-bromophenyl)-4-hydroxy-, (4R)-

Cat. No.: B15166053
CAS No.: 263896-35-1
M. Wt: 243.10 g/mol
InChI Key: XMBLYMGMZVSQKM-SNVBAGLBSA-N
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Description

2-Butanone, 4-(4-bromophenyl)-4-hydroxy-, (4R)- is an organic compound with the molecular formula C10H11BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(4-bromophenyl)-4-hydroxy-, (4R)- typically involves the reaction of 4-bromobenzaldehyde with a suitable ketone under basic conditions. One common method is the aldol condensation reaction, where 4-bromobenzaldehyde reacts with 2-butanone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(4-bromophenyl)-4-hydroxy-, (4R)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products can include 4-(4-bromophenyl)-2-butanone or 4-(4-bromophenyl)butanoic acid.

    Reduction: The major product is 4-(4-bromophenyl)-2-butanol.

    Substitution: The major products depend on the nucleophile used, such as 4-(4-methoxyphenyl)-2-butanone or 4-(4-cyanophenyl)-2-butanone.

Scientific Research Applications

2-Butanone, 4-(4-bromophenyl)-4-hydroxy-, (4R)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound may have potential therapeutic applications due to its unique chemical properties.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-(4-bromophenyl)-4-hydroxy-, (4R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanone, 4-(4-chlorophenyl)-4-hydroxy-
  • 2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-
  • 2-Butanone, 4-(4-methylphenyl)-4-hydroxy-

Uniqueness

2-Butanone, 4-(4-bromophenyl)-4-hydroxy-, (4R)- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

CAS No.

263896-35-1

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

(4R)-4-(4-bromophenyl)-4-hydroxybutan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5,10,13H,6H2,1H3/t10-/m1/s1

InChI Key

XMBLYMGMZVSQKM-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)C[C@H](C1=CC=C(C=C1)Br)O

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)Br)O

Origin of Product

United States

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